2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide
Description
2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is an organic compound with the molecular formula C18H20ClFN3O2S. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chloro and fluoro substituent on the benzamide core, along with a sulfonyl group attached to a piperazine ring.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c1-22-8-10-23(11-9-22)27(25,26)15-5-3-14(4-6-15)21-18(24)16-7-2-13(20)12-17(16)19/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGQAXBMHXYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative using a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrazine hydrate over Raney nickel.
Sulfonylation: The amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Piperazine Substitution: Finally, the sulfonylated product is reacted with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced amine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide
- 4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide
- 2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)phenyl]benzamide
Uniqueness
2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonyl and piperazine groups makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
